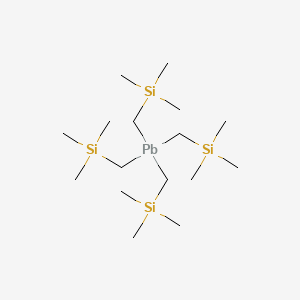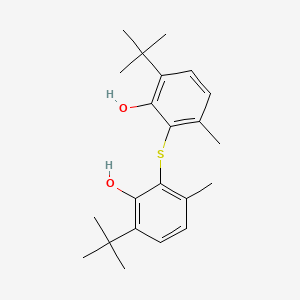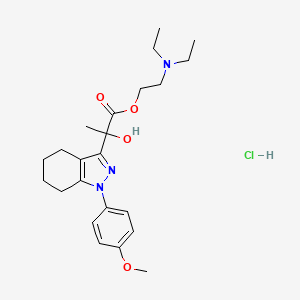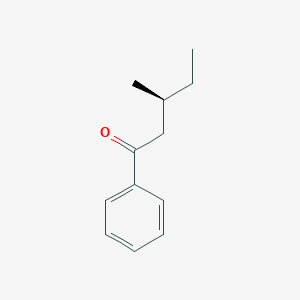![molecular formula C27H49Cl2N B14717750 N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride CAS No. 13316-69-3](/img/structure/B14717750.png)
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride typically involves the quaternization of N,N-dimethyloctadecylamine with 4-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as toluene or acetonitrile, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- 4-Chloro-N-methylaniline
- 4-Chlorobenzyl chloride
Uniqueness
N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride is unique due to its long alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring surface tension reduction compared to similar compounds with shorter alkyl chains.
Propriétés
Numéro CAS |
13316-69-3 |
|---|---|
Formule moléculaire |
C27H49Cl2N |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H49ClN.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29(2,3)25-26-20-22-27(28)23-21-26;/h20-23H,4-19,24-25H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WJPCQQKUAPIKMX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)

![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)



